1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
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Overview
Description
1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family It is characterized by the presence of a methyl group at the first position, a methylsulfanyl group at the second position, and a carboxylic acid group at the fifth position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Corresponding substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active imidazole derivatives.
Medicine: Explored for its potential use in the development of antithyroid agents and other therapeutic compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the methylsulfanyl and carboxylic acid groups enhances its binding affinity and specificity towards certain enzymes .
Comparison with Similar Compounds
1-Methylimidazole: Lacks the methylsulfanyl and carboxylic acid groups, making it less versatile in chemical reactions.
2-Methylthioimidazole: Similar structure but lacks the carboxylic acid group, limiting its applications in certain reactions.
5-Carboxyimidazole: Lacks the methyl and methylsulfanyl groups, affecting its reactivity and binding properties.
Uniqueness: 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of both the methylsulfanyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
907177-91-7 |
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Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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